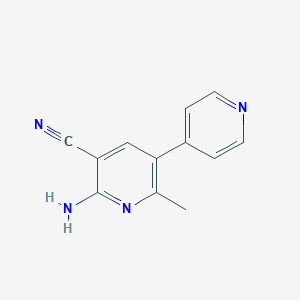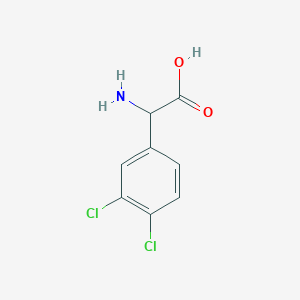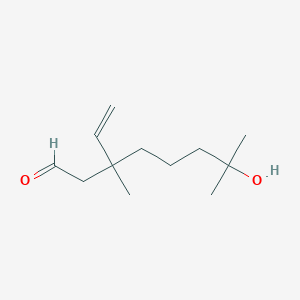![molecular formula C18H17N3O B145339 2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one CAS No. 131229-46-4](/img/structure/B145339.png)
2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the imidazoquinazoline family and is known for its unique structure and properties.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. This compound has also been shown to induce apoptosis or programmed cell death in cancer cells, leading to their destruction.
Biochemische Und Physiologische Effekte
2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the growth and proliferation of cancer cells, reduce inflammation, and scavenge free radicals. This compound has also been shown to have a protective effect on the liver, reducing oxidative stress and inflammation in this organ.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one in lab experiments is its high potency and specificity towards cancer cells. This compound has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one. One area of interest is the development of novel formulations and delivery methods that can improve the bioavailability and efficacy of this compound. Another direction is the investigation of the potential of this compound in combination with other anticancer agents to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other diseases beyond cancer and inflammation.
Conclusion:
In conclusion, 2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one is a promising compound with significant potential in scientific research. Its unique structure and properties make it a promising candidate for cancer therapy and the treatment of various inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential applications in other diseases.
Synthesemethoden
The synthesis of 2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one involves the condensation of 4-methylbenzaldehyde with 2-aminobenzonitrile in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting product is then reduced with sodium borohydride to obtain the final compound. This method has been optimized to produce high yields of the compound with excellent purity.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have significant anticancer activity, particularly against breast cancer cells. This compound also exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
CAS-Nummer |
131229-46-4 |
|---|---|
Produktname |
2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one |
Molekularformel |
C18H17N3O |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
3-methyl-2-(4-methylphenyl)-1,3-dihydroimidazo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C18H17N3O/c1-12-7-9-14(10-8-12)20-11-21-17(13(20)2)19-16-6-4-3-5-15(16)18(21)22/h3-10,13H,11H2,1-2H3 |
InChI-Schlüssel |
AOYJXYXMSAXOTG-UHFFFAOYSA-N |
SMILES |
CC1C2=NC3=CC=CC=C3C(=O)N2CN1C4=CC=C(C=C4)C |
Kanonische SMILES |
CC1C2=NC3=CC=CC=C3C(=O)N2CN1C4=CC=C(C=C4)C |
Synonyme |
2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



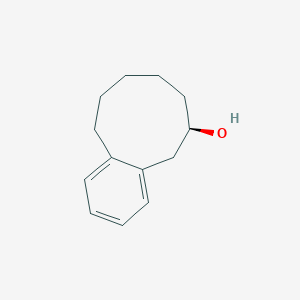

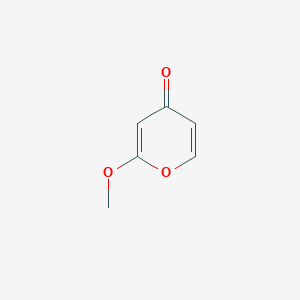

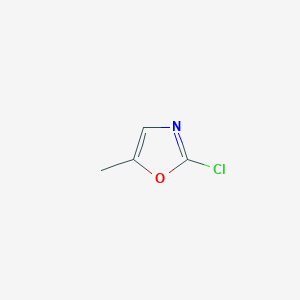
![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)

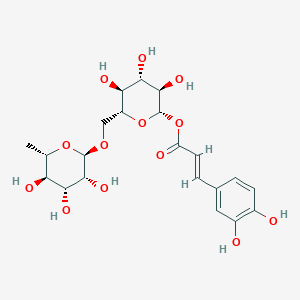
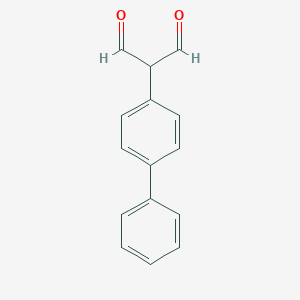
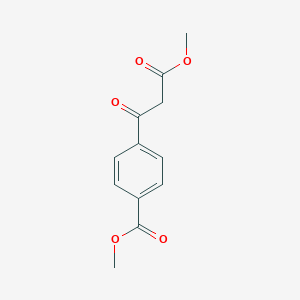
![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)
